molecular formula C17H14N2O2S B2473605 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 391222-34-7

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No. B2473605
CAS RN: 391222-34-7
M. Wt: 310.37
InChI Key: AZGZZODJDURWJP-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide, also known as AMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMT belongs to the class of thiazole-based compounds and is known for its anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Anticonvulsant Activity

  • Research Findings : A series of compounds, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide, were studied for their anticonvulsant activity. These compounds exhibited significant activity against animal models of seizures, with some showing promising activity that warrants further investigation (Arshad et al., 2019).

Reactivity and Synthesis

  • Research Findings : Studies involving the synthesis and reactivity of naphtho-fused thiazoles, which are structurally related to this compound, have been conducted. These studies provide insights into the methods of synthesizing such compounds and their potential chemical reactions (Aleksandrov et al., 2018).

Antimicrobial and Anti-proliferative Activities

  • Research Findings : Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, structurally similar to the chemical , have been synthesized and evaluated. These compounds, including those similar to this compound, showed interesting antimicrobial and antiproliferative activities (Mansour et al., 2020).

Synthesis and Biological Evaluation

  • Research Findings : Various aminothiazoles and thiazolylacetonitrile derivatives have been synthesized and evaluated for biological activities, including anti-inflammatory effects. These studies contribute to understanding the potential therapeutic applications of compounds structurally related to this compound (Thabet et al., 2011).

Anticancer Evaluation

  • Research Findings : Research on the synthesis and anticancer evaluation of naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives reveals the potential of such compounds in treating cancer. These findings are relevant to compounds like this compound (Salahuddin et al., 2014).

Electrophilic Substitution Reactions

  • Research Findings : Studies on the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, related to this compound, have been conducted. These studies explore the electrophilic substitution reactions of such compounds (Aleksandrov & El’chaninov, 2017).

Anticancer Activity of Thiazole and Thiadiazole Derivatives

  • Research Findings : A new series of thiazole and thiadiazole derivatives have been synthesized and evaluated for their potential anticancer activities. These studies help understand the anticancer potential of compounds structurally related to this compound (Ekrek et al., 2022).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-10-15(11(2)20)22-17(18-10)19-16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZZODJDURWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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